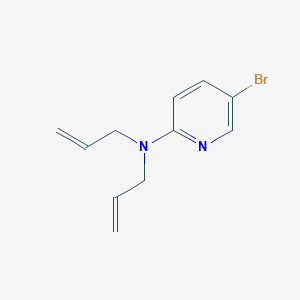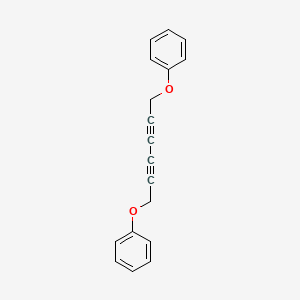
1,6-Diphenoxy-2,4-hexadiyne
Vue d'ensemble
Description
1,6-Diphenoxy-2,4-hexadiyne, also known as dimerized phenyl propargyl ether (DPPE), is a disubstituted diacetylene .
Synthesis Analysis
This compound is reported to be synthesized by the oxidative coupling of phenyl propargyl ether .Molecular Structure Analysis
The molecular formula of 1,6-Diphenoxy-2,4-hexadiyne is C18H14O2 . Its structural and spectroscopic properties have been analyzed using vibrational spectroscopy and quantum-chemical calculations .Chemical Reactions Analysis
While specific chemical reactions involving 1,6-Diphenoxy-2,4-hexadiyne are not detailed in the search results, it’s worth noting that its synthesis involves the oxidative coupling of phenyl propargyl ether .Physical And Chemical Properties Analysis
The molecular weight of 1,6-Diphenoxy-2,4-hexadiyne is 262.3 g/mol . It has a rotatable bond count of 5 and a topological polar surface area of 18.5 Ų .Applications De Recherche Scientifique
Organic Hydrogen Getter
1,6-Diphenoxy-2,4-hexadiyne has been reported to form an organic hydrogen getter when combined with 5% Pd-CaCO₃. This property is valuable in applications where hydrogen removal is essential, such as in fuel cells or hydrogen storage systems .
Synthesis of Trinuclear Derivatives
By reacting 1,6-Diphenoxy-2,4-hexadiyne with [Ru₃(μ-H)(μ₃-η²-apyr)(CO)₉] (where Hapyr = 2-aminopyrimidine), it is possible to synthesize a trinuclear derivative . This compound features an edge-bridging ynenyl ligand, which may have interesting catalytic or electronic properties .
Structural and Spectroscopic Studies
Researchers have analyzed the structural and spectroscopic properties of 1,6-Diphenoxy-2,4-hexadiyne using vibrational spectroscopy and quantum-chemical calculations. Understanding its molecular behavior is crucial for designing novel materials or optimizing existing ones .
Crystal Forms Investigation
Two crystalline forms of 1,6-Diphenoxy-2,4-hexadiyne have been studied. Investigating these forms provides insights into their stability, packing arrangements, and potential applications in crystal engineering or supramolecular chemistry .
Building Blocks for Organic Synthesis
As a disubstituted diacetylene , 1,6-Diphenoxy-2,4-hexadiyne serves as a building block in organic synthesis. Its unique structure and reactivity make it a valuable starting material for constructing more complex molecules .
Potential Ligand in Coordination Chemistry
While not extensively explored, the phenyl groups in 1,6-Diphenoxy-2,4-hexadiyne could serve as ligands in coordination chemistry. Investigating its coordination behavior with transition metals could reveal new complexes with interesting properties .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that the compound is a disubstituted diacetylene , which suggests it may interact with a variety of biological targets.
Mode of Action
1,6-Diphenoxy-2,4-hexadiyne is reported to be synthesized by the oxidative coupling of phenyl propargyl ether . Its structural and spectroscopic properties have been analyzed using vibrational spectroscopy and quantum-chemical calculations .
Result of Action
It’s known that the compound can form an organic hydrogen getter in combination with 5% Pd-CaCO3 , suggesting it may have a role in hydrogen capture or storage.
Propriétés
IUPAC Name |
6-phenoxyhexa-2,4-diynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30980-37-1 | |
| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,6-Diphenoxy-2,4-hexadiyne act as a hydrogen getter, and if so, how does its structure contribute to this property?
A1: Yes, 1,6-Diphenoxy-2,4-hexadiyne (DPPE) demonstrates hydrogen getter properties. [, ] This capability stems from its unsaturated organic structure, featuring two triple bonds within the hexadiyne chain. These triple bonds can be hydrogenated, allowing the molecule to capture and store hydrogen.
Q2: What is the stability of 1,6-Diphenoxy-2,4-hexadiyne under gamma radiation, and are there any observed degradation products?
A2: Research indicates that 1,6-Diphenoxy-2,4-hexadiyne experiences a decrease in hydrogen capacity upon exposure to gamma radiation. [] The primary degradation products identified were phenol and carbon dioxide. This degradation was found to be more pronounced when irradiation occurred in the presence of air compared to a vacuum.
Q3: How does 1,6-Diphenoxy-2,4-hexadiyne interact with transition metal clusters, specifically in the context of ruthenium carbonyl complexes?
A3: Studies reveal that 1,6-Diphenoxy-2,4-hexadiyne can act as a ligand in ruthenium carbonyl cluster complexes. [, ] Interestingly, the molecule can coordinate to the triruthenium core in two distinct ways: either as an edge-bridging ynenyl ligand or as a face-capping ynenyl ligand. Density functional theory (DFT) calculations suggest that the edge-bridging coordination mode is slightly more stable.
Q4: What are the equilibrium vapor pressures of 1,6-Diphenoxy-2,4-hexadiyne, and what is its heat of sublimation?
A4: Using the Knudsen effusion technique, the equilibrium vapor pressure of 1,6-Diphenoxy-2,4-hexadiyne was determined to be in the range of 3.5 x 10-7 to 8.4 x 10-5 Torr within a temperature range of 23 to 75 °C. [] The heat of sublimation, calculated from the vapor pressure data, was found to be 51.9 kJ/mol (12.4 kcal/mol).
Q5: Does shock loading of 1,6-Diphenoxy-2,4-hexadiyne lead to any chemical reactivity, and if so, what are the potential implications?
A5: Research suggests that subjecting 1,6-Diphenoxy-2,4-hexadiyne to subthreshold shock loading generates a significant density of active molecular species, primarily free radicals. [] This finding indicates that shock waves can induce chemical reactivity in this compound. While the exact mechanisms are not fully understood, the generation of free radicals is thought to be a crucial step in many shock-induced reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



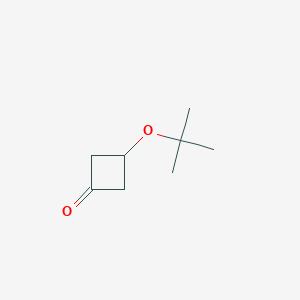

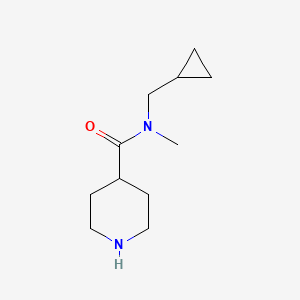
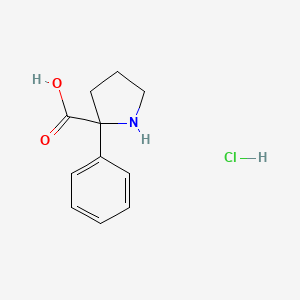

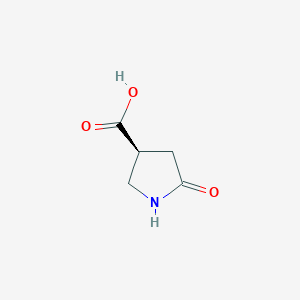
![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
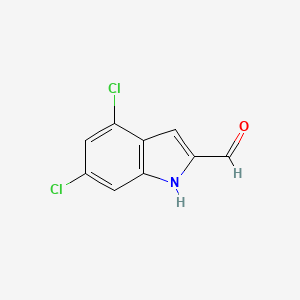


![1-[2-Hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol](/img/structure/B3123597.png)

